molecular formula C18H17ClN2O3 B4958246 3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4958246
M. Wt: 344.8 g/mol
InChI Key: HOBDKWMUZCTUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been shown to have a high affinity for certain proteins, which may explain its potent biological activity.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its potent biological activity. This compound has been shown to have a high affinity for certain proteins, which makes it a useful tool for the study of protein-protein interactions and protein folding. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies on the mechanism of action and biochemical and physiological effects of the compound may provide insights into its potential uses in scientific research.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzaldehyde with 4-chlorobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with succinic anhydride in the presence of triethylamine to yield the final product. This synthesis method has been extensively studied and optimized to yield high purity and yield of the desired product.

Scientific Research Applications

3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been used in a variety of scientific research applications. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound for the study of protein-protein interactions and protein folding.

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-15-8-6-14(7-9-15)21-17(22)10-16(18(21)23)20-11-12-2-4-13(19)5-3-12/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBDKWMUZCTUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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